molecular formula C15H20N2O3 B5562854 4-(ethoxyacetyl)-1-(4-methylphenyl)-2-piperazinone

4-(ethoxyacetyl)-1-(4-methylphenyl)-2-piperazinone

Cat. No. B5562854
M. Wt: 276.33 g/mol
InChI Key: PXDUFNDPFPTHOQ-UHFFFAOYSA-N
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Description

This section details the significance and general background of 4-(ethoxyacetyl)-1-(4-methylphenyl)-2-piperazinone. While specific studies directly addressing this exact compound are limited, similar compounds, particularly those in the piperazine family, are often explored for their chemical and biological properties. They are known for their roles in various chemical syntheses and potential therapeutic applications.

Synthesis Analysis

The synthesis of piperazine derivatives, such as 4-(ethoxyacetyl)-1-(4-methylphenyl)-2-piperazinone, involves cyclocondensation reactions, as seen with related compounds. For example, derivatives like 1,4-di(2-methoxyphenyl)-2,5-piperazinedione have been synthesized through cyclocondensation reactions of specific chloroacetamides (Zhang et al., 2007).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized using techniques such as IR, NMR, and X-ray diffraction. For instance, the molecular structure of similar piperazine derivatives revealed a non-planar configuration with distinct dihedral angles between the piperazinedione and aromatic rings, indicating complex geometric arrangements (Zhang et al., 2007).

Chemical Reactions and Properties

Piperazine derivatives engage in various chemical reactions, contributing to their diverse chemical properties. While specific reactions for 4-(ethoxyacetyl)-1-(4-methylphenyl)-2-piperazinone are not documented, analogous compounds demonstrate a range of reactivities, such as in the synthesis of antimicrobial agents (Bektaş et al., 2010).

Physical Properties Analysis

Physical properties such as crystal system, space group, unit cell dimensions, and density are significant for understanding the compound's characteristics in solid form. These properties are determined through structural analysis as demonstrated for related compounds (Zhang et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of piperazine derivatives like 4-(ethoxyacetyl)-1-(4-methylphenyl)-2-piperazinone, can be inferred from studies on similar compounds. For example, the electronic and structural characteristics influence their binding affinity and reactivity in biological systems, as shown in studies related to dopamine transporter affinity (Hsin et al., 2003).

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Researchers have synthesized novel derivatives of 1,2,4-triazole and triazolo[3,4-b][1,3]benzoxazole, which included compounds related to 4-(ethoxyacetyl)-1-(4-methylphenyl)-2-piperazinone. These compounds exhibited good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2010).

Anti-Inflammatory and Analgesic Agents

  • Novel compounds derived from visnaginone and khellinone, which are related to the chemical structure of interest, have been synthesized. These compounds were evaluated for their cyclooxygenase inhibition and showed significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Building Blocks for Pharmaceutical Synthesis

  • The compound has been used as a building block in the synthesis of various pharmaceuticals. For instance, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a related compound, was utilized in the preparation of trifluoromethyl-substituted heteroarenes, demonstrating its versatility in drug synthesis (Sommer et al., 2017).

HIV-1 Reverse Transcriptase Inhibitors

  • Analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride, a compound similar to the one , have been synthesized and evaluated as inhibitors of HIV-1 reverse transcriptase, showing significant potential in HIV treatment (Romero et al., 1994).

Serotonin Receptor Ligands

  • Derivatives of 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-iodobenzamido)ethyl]piperazines, structurally related to the compound, have been studied for their binding affinity to serotonin receptors, offering insights into the development of new psychiatric medications (Zhuang et al., 1994).

properties

IUPAC Name

4-(2-ethoxyacetyl)-1-(4-methylphenyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-3-20-11-15(19)16-8-9-17(14(18)10-16)13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDUFNDPFPTHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCN(C(=O)C1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Ethoxyacetyl)-1-(4-methylphenyl)-2-piperazinone

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